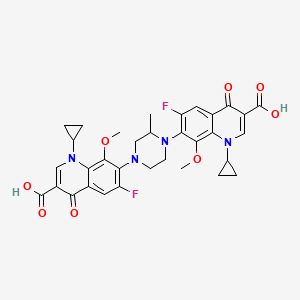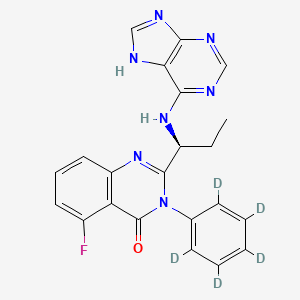
Gatifloxacin Dimer 1
描述
Gatifloxacin Dimer 1 is a derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. Gatifloxacin is known for its broad-spectrum antibacterial activity, targeting both Gram-positive and Gram-negative bacteria. The dimer form, this compound, is synthesized by linking two Gatifloxacin molecules through a piperazine bridge, enhancing its antibacterial properties .
作用机制
Target of Action
Gatifloxacin Dimer 1, like its monomer Gatifloxacin, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The bactericidal action of this compound is achieved by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . This inhibition disrupts the bacterial DNA replication process, leading to the death of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, the drug prevents the unwinding of DNA, a critical step in DNA replication . This disruption in the replication process leads to cell death, effectively eliminating the bacterial infection.
Pharmacokinetics
Gatifloxacin, the monomer of this compound, has high oral bioavailability (96%), allowing for effective delivery through oral administration . It has a large volume of distribution (∼1.8 L/kg), low protein binding (∼20%), and broad tissue distribution . Gatifloxacin is primarily excreted unchanged in the urine (>80%) . The pharmacokinetics of this compound may be similar, but specific studies would be needed to confirm this.
Result of Action
The result of this compound’s action is the effective elimination of bacterial infections. By inhibiting key enzymes involved in DNA replication, the drug causes bacterial cell death, helping to clear the infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, a study found that the adsorption and desorption characteristics of Gatifloxacin, the monomer of this compound, varied when interacting with different iron mineral/water interfaces . This suggests that the drug’s action, efficacy, and stability could be influenced by the specific environmental conditions in which it is used.
生化分析
Biochemical Properties
Gatifloxacin Dimer 1 plays a significant role in biochemical reactions by interacting with bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. This compound inhibits these enzymes, leading to the disruption of bacterial DNA processes and ultimately causing bacterial cell death. The interaction between this compound and these enzymes is characterized by the formation of stable complexes that prevent the enzymes from functioning properly .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce changes in the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the supercoiling of bacterial DNA, which is necessary for DNA replication and transcription. This compound binds to these enzymes and forms stable complexes, preventing them from functioning properly. This inhibition leads to the accumulation of DNA breaks and ultimately results in bacterial cell death. Additionally, this compound can induce changes in gene expression by affecting the transcriptional machinery of bacterial cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its antibacterial activity. Long-term exposure to this compound can result in the development of bacterial resistance, which can reduce its effectiveness in treating infections .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is effective in inhibiting bacterial growth and treating infections. At high doses, it can cause toxic or adverse effects, such as gastrointestinal disturbances and central nervous system disturbances. Studies have shown that the threshold for these adverse effects is relatively high, indicating that this compound has a wide therapeutic window. Nevertheless, caution should be exercised when administering high doses of this compound to avoid potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and excretion. The compound undergoes limited biotransformation in humans, with less than 1% of the dose excreted in the urine as ethylenediamine and methylethylenediamine metabolites. This compound does not interact significantly with the cytochrome P450 enzyme family, indicating that it has a low potential for drug-drug interactions. The primary route of excretion for this compound is through the urine, where it is excreted unchanged .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound has a large volume of distribution and low protein binding, allowing it to penetrate tissues effectively. This compound is primarily excreted unchanged in the urine, indicating that it is not extensively metabolized in the body. The compound’s broad tissue distribution and high oral bioavailability make it an effective antibacterial agent for treating systemic infections .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Gatifloxacin Dimer 1 involves the reaction of Gatifloxacin with a piperazine derivative. The process typically includes:
Step 1: Activation of the carboxylic acid group of Gatifloxacin using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Step 2: Reaction with piperazine to form the dimer linkage.
Step 3: Purification of the product using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps .
化学反应分析
Types of Reactions: Gatifloxacin Dimer 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the quinolone ring, affecting its antibacterial activity.
Substitution: Substitution reactions at the piperazine or quinolone moieties can yield different derivatives with varied biological activities.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct antibacterial properties .
科学研究应用
Gatifloxacin Dimer 1 has several scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroquinolone dimers.
Biology: Investigated for its enhanced antibacterial activity against resistant bacterial strains.
Medicine: Potential use in developing new antibacterial therapies, especially for infections caused by multi-drug resistant bacteria.
Industry: Utilized in the development of advanced antibacterial coatings and materials
相似化合物的比较
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different spectrum of activity.
Levofloxacin: A third-generation fluoroquinolone with a broader spectrum against Gram-positive bacteria.
Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against anaerobes.
Uniqueness of Gatifloxacin Dimer 1: this compound is unique due to its dimeric structure, which enhances its antibacterial activity and potentially reduces the development of resistance compared to monomeric fluoroquinolones .
属性
IUPAC Name |
7-[4-(3-carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinolin-7-yl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32F2N4O8/c1-15-12-36(26-22(34)10-18-24(30(26)46-2)38(16-4-5-16)13-20(28(18)40)32(42)43)8-9-37(15)27-23(35)11-19-25(31(27)47-3)39(17-6-7-17)14-21(29(19)41)33(44)45/h10-11,13-17H,4-9,12H2,1-3H3,(H,42,43)(H,44,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOKMKFXDYQBID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)C5=C(C=C6C(=C5OC)N(C=C(C6=O)C(=O)O)C7CC7)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32F2N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




